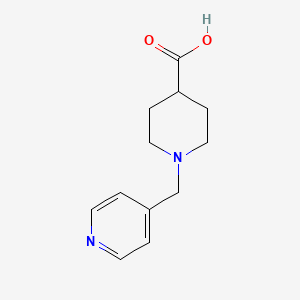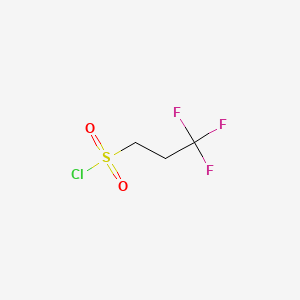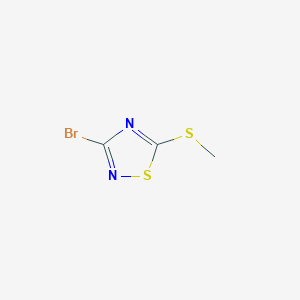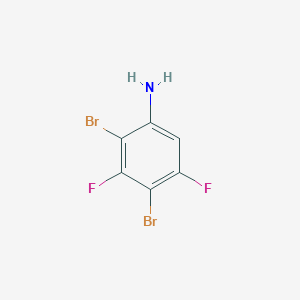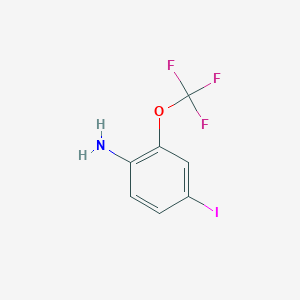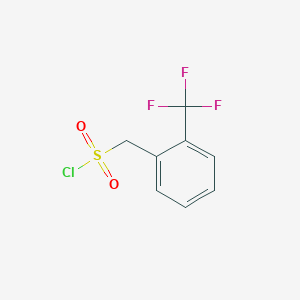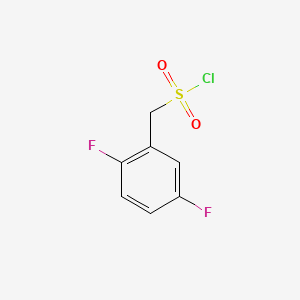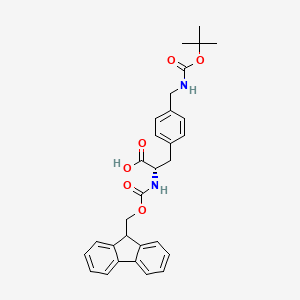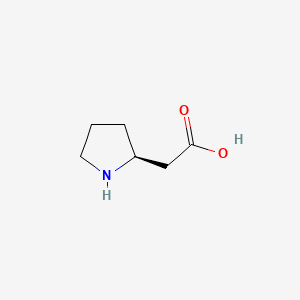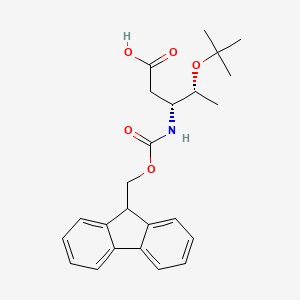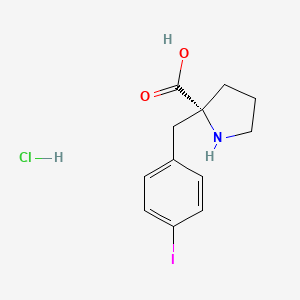
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies. For instance, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives is described, highlighting the incorporation of diverse side chains and protecting groups suitable for oligomer synthesis . Additionally, the formation of multi-functionalized pyrrolidines through a domino [4 + 1]-annulation process involving diazomalonates and diazoesters with Rh(II)- and Cu(II)-complexes is discussed . These methods could potentially be adapted for the synthesis of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" by incorporating the appropriate iodobenzyl group and carboxylic acid functionality.
Molecular Structure Analysis
While the specific molecular structure of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" is not analyzed in the papers, the general structure of pyrrolidine derivatives is well-understood. The papers mention the formation of various pyrrolidine derivatives with different substituents, which can influence the overall conformation and stability of the molecule . The presence of the iodobenzyl group in the compound of interest would likely impact its molecular geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can vary depending on the substituents present. For example, the ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that pyrrolidine rings can undergo acid-catalyzed reactions to yield complex structures. Such reactivity might be relevant when considering the chemical behavior of "(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The papers suggest that the incorporation of different substituents can affect properties such as polarity, which in turn can influence bioavailability . The iodine atom in the compound of interest is a heavy halogen, which could affect its physical properties like melting point, boiling point, and solubility. The presence of the carboxylic acid group would contribute to the compound's acidity and potential for forming salts, as indicated by the hydrochloride form mentioned.
科学的研究の応用
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used in medicinal chemistry to develop treatments for human diseases. Its sp^3-hybridization allows efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increased three-dimensional coverage. Pyrrolidine derivatives, including pyrrolidizines, pyrrolidine-2-one, and prolinol, have been investigated for their selectivity and bioactivity, highlighting the ring's versatility in drug design (Petri et al., 2021).
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants are known for their biological activity. The structure of these compounds, such as benzoic acid (BA), cinnamic acid (CinA), and others, significantly influences their antioxidant, antimicrobial, and cytotoxic activity. For example, rosmarinic acid exhibited the highest antioxidant activity among the studied carboxylic acids, showcasing the importance of hydroxyl groups and conjugated bonds in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Proline and Pyrroline-5-carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a significant role in plant defense mechanisms, especially during pathogen infection and abiotic stress. The metabolism of P5C in plants is intricately regulated, implicating it in resistance gene-mediated and non-host resistance against pathogens. This highlights the complex interplay between specific metabolic pathways and plant defense responses (Qamar et al., 2015).
Stereochemistry in Pharmacological Agents
The stereochemistry of pharmacological agents, such as phenylpiracetam and its derivatives, significantly influences their biological properties. Research on enantiomerically pure compounds has provided evidence of the direct relationship between the configuration of stereocenters and the biological properties of enantiomers. This underscores the importance of considering stereochemistry in the design and synthesis of new pharmacological agents (Veinberg et al., 2015).
Safety And Hazards
The safety data sheet indicates that “®-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” should only be used for research and development under the supervision of a technically qualified individual . Further safety and hazard information should be obtained from the product’s safety data sheet.
特性
IUPAC Name |
(2R)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFYFSQQIYZNP-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375987 |
Source


|
| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049728-36-0 |
Source


|
| Record name | (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

